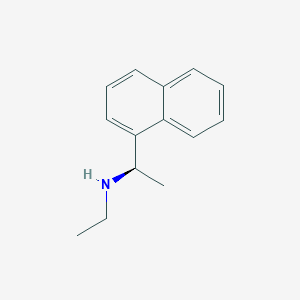
(R)-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the enantioselective reduction of 1-(1-naphthyl)ethanone using a chiral catalyst .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes under controlled conditions to ensure high enantiomeric purity. The use of chiral ligands and catalysts is crucial in achieving the desired optical activity .
Chemical Reactions Analysis
Types of Reactions
®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can form hydrogen bonds and other non-covalent interactions with substrates, facilitating enantioselective reactions. The compound’s chiral nature allows it to induce asymmetry in reactions, making it valuable in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-1-(1-Naphthyl)ethylamine
- ®-(+)-α-Methylbenzylamine
- (S)-(-)-α-Methylbenzylamine
- 2-(2-Naphthyl)ethylamine hydrochloride
- 1-Naphthylmethylamine
Uniqueness
®-N-Ethyl-1-(naphthalen-1-yl)ethan-1-amine is unique due to its high enantiomeric purity and its ability to act as a chiral auxiliary in a wide range of asymmetric syntheses. Its specific optical activity and ability to form stable chiral intermediates make it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1R)-N-ethyl-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C14H17N/c1-3-15-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11,15H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
WPUUEARORQAEAU-LLVKDONJSA-N |
Isomeric SMILES |
CCN[C@H](C)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCNC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


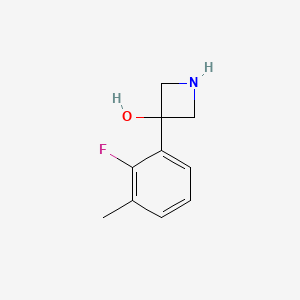
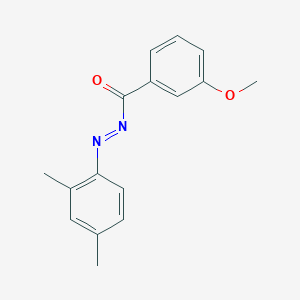

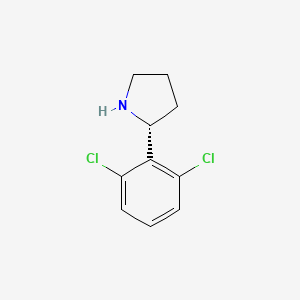
![11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid](/img/structure/B11754669.png)
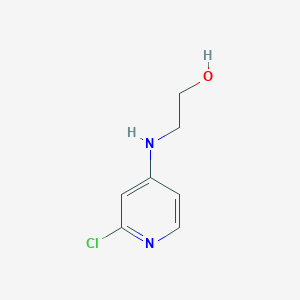
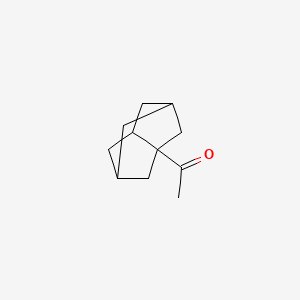
![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
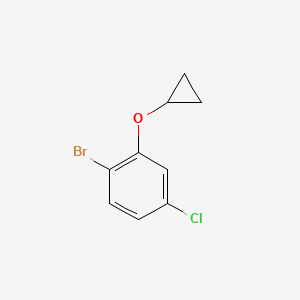
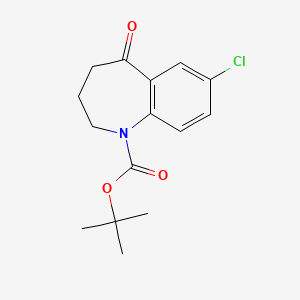
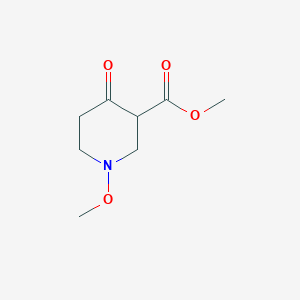
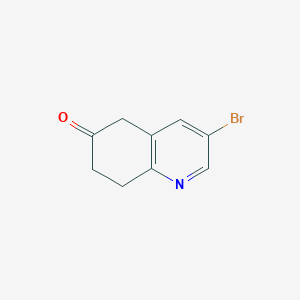
![[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11754730.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11754731.png)
